1-Chlorohexane

説明

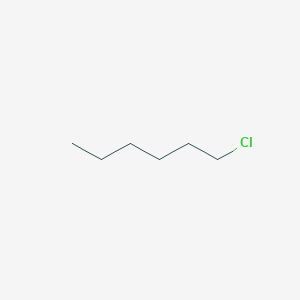

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-chlorohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13Cl/c1-2-3-4-5-6-7/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLRVZFYXUZQSRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Cl | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1060265 | |

| Record name | 1-Chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Mobil, clear liquid., Mobile liquid; [Merck Index] | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Flash Point |

95 °F (NFPA, 2010) | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

9.37 [mmHg] | |

| Record name | 1-Chlorohexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19353 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

544-10-5, 25495-90-3, 70776-07-7 | |

| Record name | 1-CHLOROHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19012 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Chlorohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=544-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chlorohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000544105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025495903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 2-methyl-, trimer, chlorinated | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070776077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1060265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CHLOROHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R5L7I6O9NW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Reaction Conditions and Optimization

The reaction typically requires concentrated HCl (35–37% w/w) and elevated temperatures (70–85°C). A study by Fuchs and Cole (1975) demonstrated that prolonged reaction times (45–60 minutes) in aqueous HCl result in moderate yields (~74%). However, the polarity of water limits chloride ion nucleophilicity, necessitating the use of Lewis acid catalysts like zinc chloride (ZnCl₂) to enhance reactivity.

Key Parameters:

Despite its simplicity, this method faces challenges, including competing elimination reactions (forming 1-hexene) and the need for rigorous drying to prevent hydrolysis of the product.

Thionyl Chloride (SOCl₂) Method

Thionyl chloride is widely preferred for its high efficiency and generation of gaseous byproducts (SO₂ and HCl), which simplify purification. The reaction proceeds via a two-step mechanism : (1) formation of a chlorosulfite intermediate, and (2) nucleophilic displacement by chloride6.

Experimental Protocol

A typical procedure involves adding 1-hexanol (12.5 mL) to thionyl chloride (22 mL) in a reflux setup equipped with a drying tube to exclude moisture6. The exothermic reaction is maintained at 50–60°C for 1–2 hours, after which excess SOCl₂ is removed by distillation. The crude product is washed with sodium bicarbonate to neutralize residual acid, yielding this compound with >85% purity 6.

Advantages Over HCl Method:

-

Higher yields (85–90%) due to irreversible reaction dynamics6.

-

Scalability for industrial production.

A comparative analysis of the two methods reveals that SOCl₂ outperforms HCl in both yield and reaction rate, albeit with higher cost and toxicity concerns6.

Hexamethylphosphoric Triamide (HMPT)-Assisted Synthesis

A groundbreaking approach developed by Fuchs and Cole (1975) utilizes HMPT as a polar aprotic solvent to enhance chloride ion nucleophilicity. This method achieves 76% yield within 30–45 minutes at 75–85°C, bypassing the need for ZnCl₂.

Mechanistic Insights

In HMPT, hydrogen chloride dissociates to generate a high concentration of free chloride ions, which attack the protonated 1-hexanol. The solvent’s low dielectric constant (ε = 30) further stabilizes the transition state, accelerating the Sₙ2 displacement.

Industrial Relevance:

| Parameter | HMPT Method | Traditional HCl Method |

|---|---|---|

| Solvent | HMPT | Water |

| Temperature | 75–85°C | 70–85°C |

| Reaction Time | 30–45 minutes | 45–60 minutes |

| Yield | 76% | 74% |

This method is particularly advantageous for heat-sensitive substrates , as lower temperatures minimize side reactions.

Emerging Techniques and Innovations

Recent advancements focus on green chemistry principles. For instance, microwave-assisted synthesis reduces reaction times to under 10 minutes, while ionic liquid solvents (e.g., [BMIM][Cl]) offer recyclable alternatives to HMPT . However, these methods remain experimental and lack large-scale validation.

化学反応の分析

Nucleophilic Substitution Reactions

1-Chlorohexane undergoes Sₙ2 substitution with nucleophiles due to its primary alkyl halide structure. The reaction proceeds via a bimolecular backside attack mechanism, leading to inversion of configuration .

Key Substitution Pathways

-

Mechanistic Insight :

Elimination Reactions

Elimination occurs under strongly basic or high-temperature conditions, forming 1-hexene via E2 or thermal dehydrochlorination.

E2 Elimination

| Base | Conditions | Product | Reference |

|---|---|---|---|

| Ethoxide (CH₃CH₂O⁻) | Alcoholic KOH, heat | 1-Hexene | |

| Hydroxide (OH⁻) | High-temperature aqueous solution | 1-Hexene + HCl |

-

Mechanistic Insight :

Alkylation Reactions

This compound acts as an alkylating agent in Friedel-Crafts-type reactions, though primary alkyl halides are typically less effective.

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Benzene + AlCl₃ | Anhydrous, reflux | 2-Phenylhexane |

-

Mechanistic Note :

Thermal Decomposition

At elevated temperatures, this compound undergoes dehydrochlorination to form 1-hexene and HCl.

| Temperature | Pathway | Product | Reference |

|---|---|---|---|

| 225°C | Gas-phase elimination | 1-Hexene + HCl |

-

DFT Analysis :

Environmental and Biological Degradation

This compound is metabolized by microbial enzymes, serving as a substrate for bioremediation.

| Enzyme | Organism | Reaction | Reference |

|---|---|---|---|

| Haloalkane dehalogenase | Arthrobacter sp. HA1 | Hydrolysis to 1-hexanol |

Competing Pathways: Sₙ2 vs. E2

The reaction outcome depends on the nucleophile/base strength and solvent :

-

Sₙ2 Dominates : With weak bases/nucleophiles (e.g., CH₃S⁻) in polar aprotic solvents.

-

E2 Dominates : With strong bases (e.g., ethoxide) in polar protic solvents or at high temperatures.

Critical Analysis

-

Primary Carbocation Instability : Prevents Sₙ1 or E1 mechanisms, favoring Sₙ2/E2 pathways .

-

Steric Effects : The linear structure of this compound minimizes steric hindrance, enhancing Sₙ2 reactivity .

-

Environmental Impact : Microbial degradation pathways highlight its potential for bioremediation despite low aqueous solubility.

This comprehensive analysis underscores this compound’s utility in synthesizing fluoroalkanes, alkenes, and alkylated aromatics, guided by its reactivity profile and mechanistic constraints.

科学的研究の応用

Organic Synthesis

1-Chlorohexane serves as a crucial intermediate in organic synthesis. It is utilized in the preparation of various organic compounds, including:

- Alkylation Reactions : It acts as an alkylating agent in the synthesis of larger molecules.

- Synthesis of Pharmaceuticals : Used as a precursor for the development of pharmaceutical compounds due to its reactivity with nucleophiles.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Alkylation | Reacts with nucleophiles to form larger alkyl chains |

| Substitution | Can replace halogen atoms in other compounds |

| Dehalogenation | Acts as a substrate for dehalogenase enzymes |

This compound finds extensive use in various industrial applications:

- Solvent in Chemical Processes : Its ability to dissolve a wide range of organic substances makes it suitable for use as a solvent in chemical reactions.

- Fragrance Production : Employed in the synthesis of aromatic compounds used in perfumes and fragrances.

Environmental Impact Studies

The environmental implications of using halogenated hydrocarbons like this compound are significant:

- Bioremediation Potential : Studies have shown that specific dehalogenases can effectively degrade chlorinated compounds, making them candidates for bioremediation strategies.

作用機序

The mechanism of action of 1-Chlorohexane involves its reactivity as a halogenated hydrocarbon. It can act as an alkylating agent, where the chlorine atom is replaced by other nucleophiles in substitution reactions. This reactivity is utilized in various synthetic processes to introduce the hexyl group into other molecules .

類似化合物との比較

Structural and Reactivity Comparisons

1-Chlorohexane is a primary alkyl halide , distinguishing it from secondary (e.g., cyclohexyl chloride) or tertiary analogs. This structural difference confers higher SN2 reactivity due to reduced steric hindrance. For example, cyclohexyl chloride (secondary) reacts slower in SN2 mechanisms compared to this compound .

Table 1: Reactivity in SN2 Reactions

| Compound | Structure Type | Relative Reactivity (SN2) |

|---|---|---|

| This compound | Primary | High |

| Cyclohexyl Chloride | Secondary | Low |

| 2-Chlorobutane | Tertiary | Very Low |

Enzymatic Dehalogenation

This compound is a substrate for haloalkane dehalogenases, such as LinB and Arthrobacter halidohydrolase. Its hydrolysis yields 1-hexanol and Cl⁻. Compared to other haloalkanes:

- 1-Bromohexane : Higher specific activity (0.77 vs. 1.02 mU/mg in M. smegmatis) but lower substrate inhibition (Ksi = 0.19 mM vs. 6450 mM for this compound) .

- 1-Iodohexane : Faster dehalogenation (specific activity = 3.32 mU/mg) due to weaker C-I bond .

- 1-Chlorobutane : Lower catalytic efficiency (kcat/Km) in LinB, attributed to chain-length-dependent enzyme active-site compatibility .

Table 2: Dehalogenase Activity in M. smegmatis

| Substrate | Specific Activity (mU/mg) | Product |

|---|---|---|

| This compound | 2.62 | 1-Hexanol |

| 1-Bromohexane | 0.91 | 1-Hexanol |

| 1-Iodohexane | 3.32 | 1-Hexanol |

| 1-Chlorobutane | 0.42 | 1-Butanol |

Kinetic Behavior in Enzymatic Reactions

- Substrate Inhibition : this compound exhibits negligible substrate inhibition (Ksi = 6450 mM) under standard conditions, unlike 1-bromohexane (Ksi = 0.19 mM), due to weaker chloride affinity in the E·(RX)₂ complex .

- Solvent Isotope Effects: No kinetic isotope effect (2H2O) observed for this compound, unlike 1-chlorobutane, suggesting a different rate-determining step (e.g., alkyl-enzyme intermediate hydrolysis vs. C-Cl bond cleavage) .

Toxicological Profiles

However, prolonged exposure may lead to drowsiness, respiratory irritation, and CNS depression .

Table 3: Cytotoxicity in V79d-MZ Cells

| Compound | Dose Range (mM) | Observed Effects |

|---|---|---|

| This compound | 0.5–2.5 | Chromosomal abnormalities |

| 1,2-Dichloroethane | 0.5–2.5 | Spindle loss, cell death |

Physical and Thermal Properties

- Volatility : Lower volatility than shorter-chain analogs (e.g., 1-chloropropane) due to higher molecular weight.

- Thermal Decomposition : At 600–1000 K, this compound decomposes via HCl elimination to form 1-hexene, with a rate coefficient of $ k_{∞} = 8 \times 10^{13} \, \text{exp}(-56.7 \, \text{kcal/mol}/RT) \, \text{s}^{-1} $. This contrasts with branched analogs (e.g., 1,2-dichloropropane), which decompose via alternative pathways .

生物活性

1-Chlorohexane, a chlorinated hydrocarbon with the formula CHCl, is primarily used as a solvent and in organic synthesis. Its biological activity has been studied in various contexts, particularly regarding its environmental impact, metabolic pathways, and potential applications in bioremediation. This article synthesizes findings from diverse sources to provide a comprehensive overview of the biological activity of this compound.

Hydrolytic Reactions

Research has shown that certain bacteria can utilize this compound as a carbon source. For instance, Arthrobacter sp. strain HA1 possesses an enzyme known as this compound halidohydrolase, which catalyzes the hydrolysis of this compound. The enzyme was purified and characterized, revealing a molecular weight of approximately 36,000 Da and demonstrating significant activity at temperatures around 40°C and pH levels between 5 and 11 .

Table 1: Characteristics of this compound Halidohydrolase

| Property | Value |

|---|---|

| Molecular Weight | ~36,000 Da |

| Optimal Temperature | 40°C |

| Optimal pH | 5 - 11 |

| Km (affinity constant) | ~50 µM (for chloroalkanes) |

The enzyme's activity is relatively insensitive to potential inhibitors, suggesting a robust catalytic mechanism .

Toxicological Profile

This compound exhibits various toxic effects upon exposure. It is classified as irritating to the skin and eyes and can cause respiratory issues when inhaled. Chronic exposure has not been extensively documented; however, acute effects include inflammation and irritation of mucous membranes .

Table 2: Toxicity Data for this compound

| Exposure Route | Effect |

|---|---|

| Skin Contact | Irritation, possible blistering |

| Eye Contact | Redness, watering |

| Inhalation | Respiratory irritation |

Bioremediation Potential

The ability of certain microorganisms to degrade this compound presents opportunities for bioremediation strategies. The hydrolytic activity of the halidohydrolase enzyme allows for the breakdown of this compound in contaminated environments. Studies indicate that microbial communities enriched with Arthrobacter species can effectively reduce the concentration of chlorinated hydrocarbons in soil and water .

Case Study: Biodegradation in Contaminated Sites

A field study conducted at a contaminated industrial site demonstrated that inoculating soil with Arthrobacter sp. significantly enhanced the degradation rates of this compound. Over a period of three months, soil samples treated with the bacterial strain showed a reduction in contaminant levels by approximately 70%, compared to untreated controls .

Figure 1: Reduction in Contaminant Levels Over Time

Graph showing reduction in contaminant levels over time

Q & A

Q. What role does chloride ion release play in LinB dehalogenase’s catalytic cycle with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。